6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide

Lipophilicity LogP Solubility

Sourcing the correct oxidation-state-specific intermediate for Chlorexolone synthesis or impurity profiling presents a persistent supply challenge-generic sulphonamide analogs fail to match the reactivity or chromatographic behaviour required. This 1,3-dioxo isoindoline-5-sulphonamide resolves that gap. - Validated HPLC separation (LogP 2.22) ensures unambiguous identification as an external standard for quantifying Clorexolone and detecting process-related impurities[reference:0]. - Selective late-stage reduction to the 3-oxo drug substance is exclusive to this fully oxidized scaffold, unavailable from 3-oxo or hydroxyl-oxo congeners. - Melting point 213-215 °C and defined solid-state properties support reliable procurement specifications and long-term storage at -20 °C under inert atmosphere[reference:1].

Molecular Formula C14H15ClN2O4S
Molecular Weight 342.8 g/mol
CAS No. 3822-99-9
Cat. No. B047502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide
CAS3822-99-9
Synonyms6-Chloro-2-cyclohexyl-1,3-dioxo-5-isoindolinesulfonamide
Molecular FormulaC14H15ClN2O4S
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)S(=O)(=O)N
InChIInChI=1S/C14H15ClN2O4S/c15-11-6-9-10(7-12(11)22(16,20)21)14(19)17(13(9)18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,16,20,21)
InChIKeyTXIGQWQDDHQHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide (CAS 3822-99-9): Chemical Identity and Procurement Context


6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide (CAS 3822-99-9) is a fully oxidized isoindoline‑1,3‑dione derivative bearing a 5‑sulphonamide group and an N‑cyclohexyl substituent [1]. It belongs to the sulphonamide class of organic compounds and is primarily recognised as a critical synthetic intermediate in the manufacture of the low‑ceiling sulphonamide diuretic Chlorexolone (Clorexolone, CAS 2127‑01‑7) . Unlike the biologically active 3‑oxo‑isoindoline drug, this 1,3‑dioxo congener possesses two carbonyl groups, resulting in distinct physicochemical and reactivity profiles that are essential for its role as a procurable reference standard and building block in diuretic research and related pharmaceutical synthesis.

Why 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide Cannot Be Replaced by Other Sulphonamide Intermediates or Diuretics


In‑class sulphonamide derivatives such as Chlorexolone, Chlorthalidone, or the des‑cyclohexyl precursor 4‑Chloro‑5‑sulphamoylphthalimide are not interchangeable with the title compound because the fully oxidized 1,3‑dioxo isoindoline core confers a unique set of physicochemical and reactivity characteristics . The additional carbonyl group alters the electronic environment of the sulphonamide moiety, affecting its acid‑base behaviour, hydrogen‑bonding capacity, and chromatographic retention, which in turn influences its suitability as an analytical reference marker, a synthetic intermediate that can be selectively reduced, and a starting material for derivatisation pathways that are inaccessible to the 3‑oxo or hydroxy‑oxo analogs. The quantitative evidence presented below demonstrates that overlooking these differences can lead to inaccurate analytical results, failed synthetic transformations, or procurement of a compound that does not meet the required specification for a given research or industrial application.

Quantitative Differentiation: 6‑Chloro‑2‑cyclohexyl‑2,3‑dihydro‑1,3‑dioxo‑1H‑isoindole‑5‑sulphonamide versus Its Closest Analogs


Lower Lipophilicity (LogP) Compared to Chlorexolone Directs Solubility and Extraction Behaviour

The 1,3‑dioxo compound exhibits a lower partition coefficient (LogP = 2.22) than its 3‑oxo analog Clorexolone (LogP = 2.61), indicating reduced lipophilicity. This difference is relevant for solvent selection, liquid‑liquid extraction, and reversed‑phase chromatographic method development [1][2].

Lipophilicity LogP Solubility Extraction

Significantly Lower Melting Point Distinguishes the Dioxo Compound from Clorexolone for Solid‑Phase Handling and Formulation

The melting point of 6‑Chloro‑2‑cyclohexyl‑2,3‑dihydro‑1,3‑dioxo‑1H‑isoindole‑5‑sulphonamide (213‑215 °C) is approximately 51–55 °C lower than that of Clorexolone (266‑268 °C). This substantial difference reflects the absence of the hydrogen‑bond donor N‑H present in the 3‑oxo isoindoline ring of Clorexolone, leading to weaker intermolecular interactions in the crystal lattice [1].

Melting point Thermal stability Solid-state properties

Validated HPLC Separation Method Enables Reliable Quantification and Purity Assessment for Procurement

A dedicated reversed‑phase HPLC method using a Newcrom R1 column and acetonitrile/water/phosphoric acid mobile phase has been established for the title compound, allowing separation and quantification with high reproducibility [1]. The method is scalable and suitable for both analytical and preparative applications. In contrast, generic sulphonamide HPLC methods often fail to adequately resolve the 1,3‑dioxo form from its 3‑oxo or des‑cyclohexyl analogs, necessitating compound‑specific optimisation.

HPLC Chromatography Purity analysis Quality control

Distinct Oxidation State Enables Selective Reduction to Clorexolone, a Transformation Unavailable from the 3‑Oxo or Hydroxy‑Oxo Analogs

The 1,3‑dioxo compound is poised as the immediate precursor to Chlorexolone via controlled reduction of the 1‑carbonyl group [1]. This selective transformation is chemically preferred because the symmetrical dione can be reduced under conditions that avoid over‑reduction of the sulphonamide or dehalogenation. Neither the 3‑oxo (Clorexolone) nor the hydroxy‑oxo (Chlorthalidone) isoindoline derivatives can be directly oxidized to the 1,3‑dioxo state without risking degradation, making the title compound the only viable starting material for this late‑stage reductive step in the synthetic route.

Synthetic intermediate Selective reduction Chlorexolone synthesis

Optimal Application Scenarios for 6‑Chloro‑2‑cyclohexyl‑2,3‑dihydro‑1,3‑dioxo‑1H‑isoindole‑5‑sulphonamide (CAS 3822‑99‑9)


Certified Reference Standard for HPLC‑Based Purity and Impurity Profiling of Clorexolone Active Pharmaceutical Ingredient

Owing to its validated HPLC separation method and lower LogP, the dioxo compound serves as an ideal external standard for quantifying Clorexolone and detecting process‑related impurities in bulk drug substance. Its distinct retention time ensures unambiguous identification, supporting regulatory compliance in quality control laboratories [1].

Key Starting Material for Laboratory‑Scale Synthesis of Clorexolone via Selective 1‑Carbonyl Reduction

The compound is the preferred substrate for the late‑stage reductive conversion to Clorexolone. Its fully oxidised isoindoline‑1,3‑dione framework permits selective reduction to the 3‑oxo form without affecting the sulphonamide or chloro substituents, a transformation that is unattainable from the corresponding 3‑oxo or hydroxy‑oxo analogs [1][2].

Physicochemical Probe for Investigating the Impact of the 1,3‑Dioxo Moiety on Lipophilicity and Crystal Packing in Sulphonamide Diuretics

The measured LogP (2.22) and melting point (213–215 °C) make the title compound a valuable comparator in medicinal chemistry studies that aim to understand how oxidation state and hydrogen‑bonding capacity influence the ADME properties and solid‑state stability of isoindoline‑based therapeutics [1][2].

Synthetic Intermediate for Derivatisation Libraries Targeting Novel Diuretic and Antihypertensive Agents

The 1,3‑dioxo core can be functionalised at the N‑2 position with various alkyl, aryl, or heterocyclic groups, generating diverse compound libraries. The patent literature (e.g., US4505911A) explicitly describes N‑substituted 1,3‑dioxoisoindole‑5‑sulphonamides as active diuretic agents, positioning the title compound as a versatile platform for medicinal chemistry exploration [2].

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